![molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7](/img/structure/B1321347.png)

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

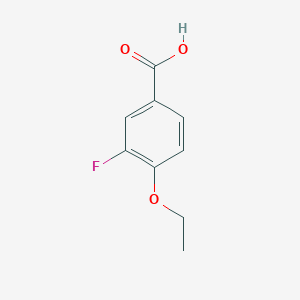

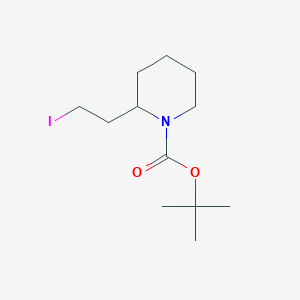

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

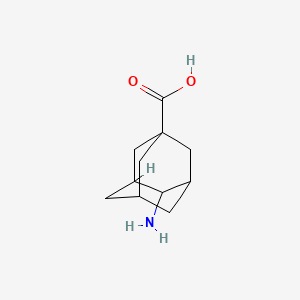

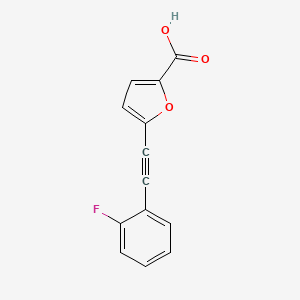

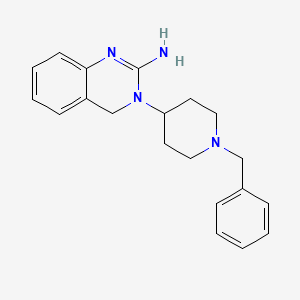

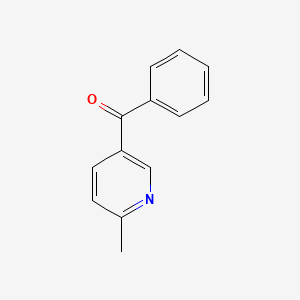

P2X7 Receptor Antagonism

A study by Swanson et al. (2016) described the synthesis and structure-activity relationship of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists. These compounds, particularly JNJ 54166060, demonstrated potent P2X7 receptor antagonism, high oral bioavailability, and favorable safety margins in preclinical species, highlighting their potential for therapeutic applications in diseases associated with P2X7 receptor activity (Swanson et al., 2016).

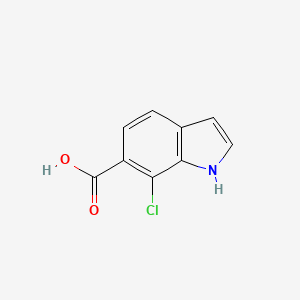

VEGFR-2 Kinase Inhibition

Han et al. (2012) identified a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity, suggesting their potential use in cancer therapy by targeting angiogenesis (Han et al., 2012).

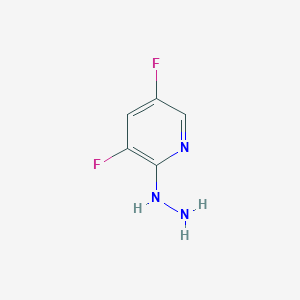

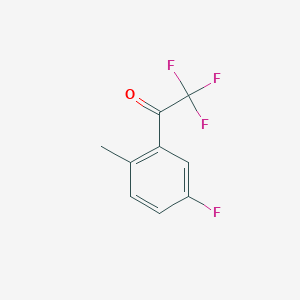

Antimicrobial and Anticancer Activity

A study on the synthesis of novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives by Banda et al. (2016) explored their antimicrobial and anticancer activities. The compounds demonstrated promising results in screening against various microbial strains and cancer cell lines, indicating their potential as novel therapeutic agents (Banda et al., 2016).

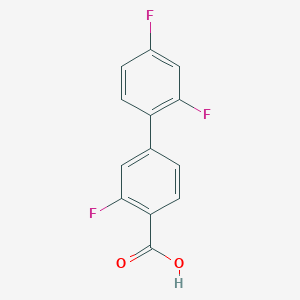

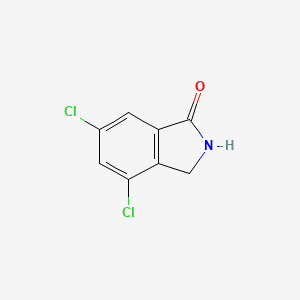

Corrosion Inhibition

Research by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The study combined experimental techniques with computational approaches to demonstrate the high inhibition efficiency of these compounds, suggesting their application in corrosion protection technologies (Saady et al., 2021).

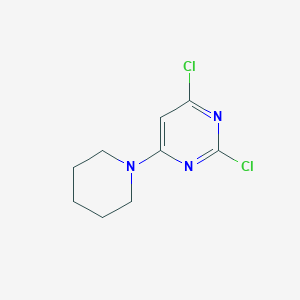

Catalyzed Synthesis Techniques

Wilson et al. (2014) developed copper- and palladium-catalyzed amidation reactions for synthesizing substituted imidazo[4,5-c]pyridines. This work provided valuable methodologies for the efficient and selective synthesis of these compounds, broadening the scope of their potential applications in various fields of chemistry and biology (Wilson et al., 2014).

Mechanism of Action

Target of Action

It has been reported that similar compounds can target enzymes such as ikk-ɛ and tbk1 .

Mode of Action

It is known that ikk-ɛ and tbk1, potential targets of similar compounds, play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

The activation of nf-kappab suggests that it may be involved in inflammatory responses, immune responses, and cell survival .

Pharmacokinetics

It is known that the compound should be stored at 2-8°c , suggesting that it may have specific stability requirements.

Result of Action

The activation of nf-kappab suggests that it may have effects on gene expression, inflammation, and cell survival .

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR-2), inhibiting its kinase activity . This interaction is significant because VEGFR-2 is involved in angiogenesis, the process of forming new blood vessels, which is critical in cancer progression and other diseases . The compound’s ability to inhibit VEGFR-2 makes it a potential candidate for anti-cancer therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involved in angiogenesis and cell proliferation . By inhibiting VEGFR-2, the compound can reduce endothelial cell proliferation and vascular permeability, which are essential for tumor growth and metastasis . Additionally, it affects gene expression related to these pathways, further contributing to its anti-cancer potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with VEGFR-2. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade necessary for angiogenesis and cell proliferation, thereby exerting its anti-cancer effects. The compound’s ability to inhibit enzyme activity and alter gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on VEGFR-2 can persist, but the potency may decrease with prolonged storage . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits VEGFR-2 activity without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

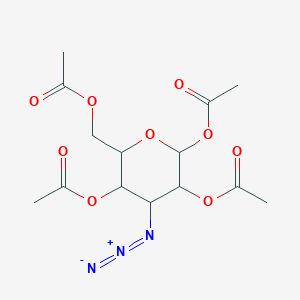

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The involvement of liver enzymes in its metabolism suggests potential interactions with other drugs that are metabolized by the same pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can exert its inhibitory effects on VEGFR-2. The compound’s distribution is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with VEGFR-2 and other target molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on angiogenesis and cell proliferation .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNMCZLZDPGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586003 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62002-31-7 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.